Comparative Physicochemical Property Analysis: 4,5-Dimethyl vs. Unsubstituted [1,1'-Biphenyl]-2,4'-dicarbonitrile
The target compound has a higher molecular weight (232.28 g/mol) and a significantly higher LogP (3.71) compared to the unsubstituted parent [1,1'-biphenyl]-2,4'-dicarbonitrile (CAS 42289-52-1; molecular weight 204.23 g/mol; LogP not available but expected to be lower due to absence of methyl groups) [REFS-1, REFS-2]. This increases hydrophobicity and alters solubility in non-polar organic solvents. The addition of two methyl groups increases the polar surface area (PSA) from an estimated ~47.6 Ų to 47.58 Ų (no change in PSA since nitrile groups dominate PSA), but the overall molecular volume and van der Waals surface area increase, which can influence crystallization tendency and glass transition temperature in OLED films [1].
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 3.71; MW = 232.28 g/mol |
| Comparator Or Baseline | [1,1'-Biphenyl]-2,4'-dicarbonitrile (CAS 42289-52-1): MW = 204.23 g/mol; LogP ~2.5-3.0 (estimated) |
| Quantified Difference | ΔMW = +28.05 g/mol; ΔLogP ≈ +0.7 to +1.2 |
| Conditions | Calculated LogP (octanol-water partition coefficient) and molecular weight from ChemSrc database |
Why This Matters
Higher LogP affects compound purification, formulation in non-polar host matrices, and vacuum thermal deposition properties, directly impacting manufacturing process selection for OLED device fabrication.
- [1] Dyes and Pigments, 2020, 173, 107789. Benzonitrile-based emitters for non-doped OLEDs; glass transition temperatures ranging 82-94 °C. View Source
